![molecular formula C22H20FN5O3S B2407963 ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 852167-66-9](/img/structure/B2407963.png)
ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical chemistry . It includes an indole ring, which is a common structure in many biologically active compounds . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes an indole ring and a 1,2,4-triazole ring. These structures may contribute to its potential biological activity .Scientific Research Applications
Protodeboronation and Alkene Hydromethylation
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . Notably, this method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.
Chemical Properties and Structure
The compound “ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate” has the following chemical structure: !Structure . It contains an indole ring, a triazole ring, and a thioacetamido group.
Patent and Intellectual Property
Exploring patent databases may reveal existing or potential applications. Researchers should investigate whether this compound is patented or if related derivatives have been patented.
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S/c1-2-31-20(30)12-25-19(29)13-32-22-27-26-21(28(22)15-9-7-14(23)8-10-15)17-11-24-18-6-4-3-5-16(17)18/h3-11,24H,2,12-13H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGUOIMWDIHBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate |
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